molecular formula C20H21N3O3 B1328713 [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid CAS No. 1142204-71-4

[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid

Cat. No.: B1328713
CAS No.: 1142204-71-4
M. Wt: 351.4 g/mol
InChI Key: RMGPKDNBXHQROJ-UHFFFAOYSA-N
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Description

[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid is a complex organic compound featuring an indole moiety, a phenyl group, and an amino acid derivative. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole is then subjected to further functionalization.

  • Step 1: Synthesis of Indole Derivative

      Reagents: Phenylhydrazine, aldehyde/ketone, acid catalyst (e.g., hydrochloric acid).

      Conditions: Reflux in ethanol or another suitable solvent.

  • Step 2: Formation of Amino Acid Derivative

      Reagents: Indole derivative, chloroacetic acid, base (e.g., sodium hydroxide).

      Conditions: Heating under reflux.

  • Step 3: Coupling with Phenyl Group

      Reagents: Amino acid derivative, phenyl isocyanate.

      Conditions: Room temperature, inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common for the indole ring, often using halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Indole-3-carboxylic acid.

    Reduction: Indole-3-ethanol.

    Substitution: 5-Bromoindole.

Scientific Research Applications

Chemistry

In chemistry, [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid is used as a building block for synthesizing more complex molecules. Its indole moiety is particularly valuable for creating compounds with potential biological activity .

Biology

Biologically, this compound can be used to study the interactions of indole derivatives with various biological targets. It may serve as a model compound for understanding the behavior of indole-containing drugs.

Medicine

In medicine, indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties . This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Industry

Industrially, this compound might be used in the synthesis of dyes, pigments, and other materials where indole derivatives are valuable.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

Uniqueness

[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid is unique due to its combination of an indole moiety with an amino acid derivative and a phenyl group. This structure provides a versatile scaffold for further functionalization and potential biological activity .

Properties

IUPAC Name

2-(N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-19(13-23(14-20(25)26)16-6-2-1-3-7-16)21-11-10-15-12-22-18-9-5-4-8-17(15)18/h1-9,12,22H,10-11,13-14H2,(H,21,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGPKDNBXHQROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCCC2=CNC3=CC=CC=C32)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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